molecular formula C7H4BrClN2 B15201265 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine

Cat. No.: B15201265
M. Wt: 231.48 g/mol
InChI Key: LOZALMGPOGNTHP-UHFFFAOYSA-N
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Description

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine is a high-purity, synthetic heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This bifunctional compound features both bromo and chloro substituents, making it a versatile intermediate for sequential metal-catalyzed cross-couplings and nucleophilic substitutions. This allows researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies. The pyrrolopyrimidine core is a privileged scaffold in drug discovery due to its structural similarity to purine bases, enabling it to interact with a variety of biological targets . This compound is of significant interest in oncology research, as related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent antitumor activity against human cancer cell lines, including colon cancer HT-29, cervical cancer HeLa, and breast cancer MCF-7 . The presence of halogens, particularly at specific positions on the core structure, has been shown to enhance antitumor efficacy and binding affinity . In infectious disease research, the pyrrolopyrimidine scaffold has been identified as a promising structure for developing novel antibacterial agents. Some derivatives act as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for overcoming antibiotic resistance . This makes this compound a valuable precursor for synthesizing new candidates to combat drug-resistant bacterial strains. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

7-bromo-3-chloropyrrolo[1,2-c]pyrimidine

InChI

InChI=1S/C7H4BrClN2/c8-6-2-1-5-3-7(9)10-4-11(5)6/h1-4H

InChI Key

LOZALMGPOGNTHP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(N=CN2C(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of pyrrolo[1,2-c]pyrimidine, followed by halogenation to introduce the bromine and chlorine atoms. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize by-products. These methods often employ catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. For example, the use of copper-catalyzed reactions and microwave-assisted synthesis has been reported to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and inflammatory disorders.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine with analogous heterocyclic compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyrrolo[1,2-c]pyrimidine Br (C7), Cl (C3) C₇H₄BrClN₃ 249.49 Halogenated core; positions favor electrophilic substitution .
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine Br (C8), Cl (C5), CH₃ (C7) C₇H₅BrClN₃ 246.49 Methyl group enhances lipophilicity; imidazole ring increases basicity .
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Br (C7), Cl (C3) C₆H₃BrClN₃ 232.46 Triazole ring improves metabolic stability; smaller molecular weight .
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Br (C6), Cl (C2, C4), CH₃ (C7) C₇H₅BrCl₂N₃ 289.94 Dichloro substitution increases steric hindrance; altered ring fusion .

Stability and Reactivity

  • Halogen Stability : Bromine at position 7 in pyrrolo[1,2-c]pyrimidine is susceptible to nucleophilic displacement under basic conditions, whereas chlorine at position 3 is more inert .
  • Methyl Substitution : Methyl groups (e.g., in 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine) improve metabolic stability but may reduce solubility .
  • Ring Fusion Effects : Pyrrolo[2,3-d]pyrimidines exhibit different electronic profiles compared to [1,2-c] isomers due to altered π-conjugation pathways .

Key Research Findings

  • Regioselectivity in Halogenation : Bromination of pyrrolo[1,2-c]pyrimidine preferentially occurs at positions 5 and 7, with dihalogenation achievable using excess NBS .
  • Functionalization Potential: The 7-Bromo-3-chloro derivative serves as a substrate for Suzuki couplings or nucleophilic aromatic substitution, enabling diversification into drug candidates .
  • Biological Screening: Pyrido[1,2-c]pyrimidines with aryl groups exhibit nanomolar affinity for serotonin transporters, highlighting the impact of substituent positioning .

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